(-)-psi Reagent -

(-)-psi Reagent

Catalog Number: EVT-8359514
CAS Number:
Molecular Formula: C16H16F5OPS3
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (-)-psi Reagent, also known as phosphorus-sulfur incorporation reagent, is a significant development in the field of synthetic chemistry, particularly in the synthesis of oligonucleotide drugs. This reagent provides a robust and stereo-controlled method for creating nucleoside oligomers with specific spatial configurations at the thiophosphate linkage. The ability to manipulate stereochemistry at the phosphorus atom is crucial for drug development, as it directly impacts the biological activity and efficacy of the resulting compounds.

Source

The (-)-psi Reagent was developed through collaborative research between scientists at Scripps Research and Bristol-Myers Squibb. The innovation arose from the need to synthesize stereochemically pure oligonucleotides efficiently, overcoming challenges associated with traditional methods that relied heavily on phosphorus(III) oxidation states, which lacked control over three-dimensional molecular shapes .

Classification

The (-)-psi Reagent falls under the category of phosphorus-based reagents, specifically classified as a phosphorus(V) reagent. Its unique properties allow it to facilitate reactions that involve thiophosphate linkages, which are analogues of natural nucleoside connections. This classification highlights its role in advancing synthetic methodologies for complex biomolecules .

Synthesis Analysis

Methods

The synthesis of (-)-psi Reagent involves a straightforward one-step process using limonene oxide as the chiral scaffold. This method allows for the generation of a phosphorus(V) reagent that is both bench-stable and modular, enabling easy purification and application in various synthetic contexts . The synthesis process emphasizes minimizing unnecessary steps and achieving high diastereomeric purity.

Technical Details

  • Starting Material: Limonene oxide serves as the chiral precursor.
  • Reaction Conditions: The reaction is designed to be simple, scalable, and efficient, often conducted under mild conditions to enhance yield and purity.
  • Purification: The resulting product can be purified using standard techniques such as chromatography, ensuring high diastereomeric excess.
Molecular Structure Analysis

Structure

The (-)-psi Reagent features a phosphorus atom bonded to sulfur and oxygen atoms, forming a thiophosphate linkage. The stereochemistry at the phosphorus center is critical, as it influences the reactivity and selectivity of subsequent reactions.

Data

  • Molecular Formula: C₁₀H₁₄O₂PS
  • Molecular Weight: Approximately 230.25 g/mol
  • Stereochemistry: The reagent exists as a single stereoisomer, which is essential for its application in synthesizing stereochemically pure oligonucleotides .
Chemical Reactions Analysis

Reactions

The (-)-psi Reagent participates in nucleophilic substitution reactions where it acts as an electrophile. It facilitates the formation of thiophosphate bonds between nucleosides, allowing for the assembly of oligonucleotides.

Technical Details

  • Nucleophilic Attack: The phosphorus atom undergoes nucleophilic attack by nucleoside components, leading to the formation of stable phosphorothioate linkages.
  • Reaction Conditions: Typically performed under mild conditions to maintain stability and prevent side reactions.
  • Yields: High yields of desired products have been reported due to the reagent's selectivity .
Mechanism of Action

Process

The mechanism involves two key steps:

  1. Nucleophilic Attack: A nucleophile attacks the electrophilic phosphorus center of the (-)-psi Reagent.
  2. Formation of Intermediate: This leads to the formation of a trigonal bipyramidal intermediate that subsequently rearranges to form the final phosphorothioate product.

Data

The activation energy for these steps varies depending on the nucleophile used, with more nucleophilic species (e.g., cysteine) exhibiting lower activation energies compared to less nucleophilic ones (e.g., serine) .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents such as dichloromethane and acetonitrile.

Chemical Properties

  • Stability: The (-)-psi Reagent exhibits high stability under ambient conditions compared to traditional phosphorus(III) reagents.
  • Reactivity: While less reactive than phosphorus(III), its controlled reactivity allows for selective synthesis without unwanted side reactions .
Applications

Scientific Uses

The (-)-psi Reagent has significant applications in:

  • Oligonucleotide Synthesis: It enables the production of stereochemically pure oligonucleotides, which are essential for therapeutic applications such as antisense oligonucleotides and small interfering ribonucleic acids.
  • Medicinal Chemistry: Its ability to create specific stereoisomers allows researchers to explore structure-activity relationships more effectively, leading to improved drug designs.
  • Bioconjugation Studies: The reagent's traceless nature facilitates its use in bioconjugation without leaving behind residual functional groups that could complicate analyses or applications .
Historical Context and Development of Chiral Phosphorothioate Synthesis

Evolution of Phosphorus-Based Reagent Systems in Oligonucleotide Synthesis

The synthetic journey toward stereodefined phosphorothioates originates with the dominance of phosphoramidite chemistry for oligonucleotide assembly. This phosphorus(III) [P(III)]-based approach, commercialized in the 1980s, relies on the sequential coupling of nucleoside phosphoramidite monomers on solid supports. The critical sulfur introduction occurs via a stereorandom sulfurization step following phosphite linkage formation, typically using reagents like 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) or DDTT (dimethyldioxirane trisulfide) [2]. While operationally simple and compatible with automation, this method inherently produces racemic phosphorothioate linkages at each modified site, resulting in complex diastereomeric mixtures (2^n isomers for n phosphorothioate linkages) [1] [2].

The limitations of stochastic stereochemistry spurred investigation into phosphorus(V) [P(V)] approaches. Unlike P(III) chemistry requiring post-coupling oxidation/sulfurization, P(V) reagents incorporate the sulfur atom within a pre-formed, stable P(V) precursor. Early P(V) strategies, however, faced significant hurdles, including poor reactivity, low stereoselectivity, and incompatibility with standard oligonucleotide synthesis conditions. The pivotal shift arrived with the conceptualization of activated P(V) reagents designed for direct stereospecific displacement. This required reagents that were stable enough for handling and storage, yet sufficiently activated to undergo efficient and stereocontrolled coupling with nucleoside hydroxyl groups during chain elongation [1].

Table 1: Evolution of Key Reagent Systems for Phosphorothioate Synthesis

Reagent SystemPhosphorus Oxidation StateSulfur IntroductionStereochemical OutcomePrimary Limitations
Phosphoramidite (Standard)P(III)Post-coupling sulfurization (e.g., Beaucage, DDTT)Racemic mixture (Rp/Sp) per linkageDiastereomeric mixtures (2^n isomers); Challenging purification; Variable biological activity
Early P(V) ProbesP(V)Pre-formed within reagentOften low stereoselectivityLow reactivity; Poor compatibility; Complex synthesis
Advanced P(V) Platforms (e.g., (-)-psi)P(V)Pre-formed, chiral P(V) centerHigh diastereoselectivity (>90% de)Requires novel reagent design & synthesis

Limitations of P(III)-Dependent Methodologies and Stereochemical Challenges

The fundamental flaw inherent in P(III)-based phosphorothioate synthesis is the lack of stereocontrol during the sulfurization step. The intermediate phosphite triester formed after nucleoside coupling is achiral (trigonal planar phosphorus). Attack by the sulfur transfer reagent occurs with near-equal probability from either face of this planar intermediate, generating a racemic phosphorothioate triester linkage. Upon deprotection, this results in an equimolar mixture of Rp and Sp diastereomers for every phosphorothioate linkage incorporated [2] [4].

This stochastic stereochemistry has profound detrimental consequences:1. Biological Activity Variability: The Rp and Sp diastereomers of phosphorothioate linkages exhibit markedly different interactions with biomolecules. For example:* Rp-phosphorothioate-containing RNA duplexes demonstrate significantly higher thermal stability (melting temperature, Tm) when hybridized to complementary RNA compared to their Sp counterparts or racemic mixtures [2].* Rp-phosphorothioate/RNA heteroduplexes are far superior substrates for RNase H cleavage, a crucial mechanism for many antisense oligonucleotides (ASOs), than Sp isomers or mixtures [2] [4].* Sp-phosphorothioate linkages exhibit dramatically increased resistance (by a factor exceeding 300x) to degradation by 3'-exonucleases present in human serum compared to Rp linkages [2]. Consequently, diastereomeric mixtures exhibit non-uniform pharmacokinetics, tissue distribution, potency, and potential for off-target effects.2. Purification Challenges: Isomerically pure phosphorothioate oligonucleotides, particularly longer sequences (>20-mer) with multiple modifications, are exceptionally difficult and costly to purify from the complex 2^n diastereomeric mixture generated by P(III) synthesis. Techniques like reversed-phase (RP-HPLC) or strong anion-exchange (SAX-HPLC) chromatography are required, but resolution diminishes significantly with increasing oligonucleotide length and number of phosphorothioate linkages [4].3. Structure-Activity Relationship (SAR) Obfuscation: The undefined stereochemistry at each linkage makes it impossible to correlate the biological activity or physicochemical properties of a phosphorothioate oligonucleotide prepared by standard methods with a specific molecular structure, hindering rational drug design.4. Nonspecific Effects: Uniformly modified phosphorothioate oligonucleotides (where all phosphate linkages are PS) show a pronounced tendency for sequence-independent protein binding, leading to non-antisense-mediated effects like complement activation or inhibition of clotting factors. While partially modified sequences mitigate this, the stereochemistry of the linkages likely also influences these interactions [2].

Collaborative Innovations: Baran Lab and Bristol Myers Squibb

Addressing the critical limitations of P(III) chemistry required a paradigm shift. This was achieved through a strategic collaboration between Phil Baran's laboratory (Scripps Research) and scientists at Bristol Myers Squibb (BMS). Their joint effort focused on developing a fundamentally new P(V)-based reagent platform explicitly designed for programmable, diastereoselective phosphorus-sulfur incorporation during oligonucleotide synthesis [1].

The cornerstone of this innovation was the design and synthesis of chiral P(V) phosphorothioimidate reagents, notably the (-)-psi reagent. This reagent class features a chiral, non-racemic imidate leaving group attached to the P(V) center, which already incorporates the sulfur atom in a defined stereochemical configuration. The key principles enabling success were:

  • Stability & Activation: The reagents are stable solids amenable to storage and handling under standard conditions. However, upon activation (typically with mild acid or specific catalysts), the imidate group becomes an exceptionally good leaving group.
  • Stereospecific Coupling: The displacement of the chiral imidate leaving group by the 5'-hydroxy group of the growing oligonucleotide chain occurs with inversion of configuration at phosphorus. Because the leaving group itself is chiral and non-racemic, and its configuration controls the configuration of the P(V) center in the reagent, this process allows for traceless and stereocontrolled transfer of the phosphorothioate group with defined stereochemistry (Rp or Sp, depending on the reagent enantiomer used) [1].
  • Practicality: The synthesis of the reagents, while requiring asymmetric steps, was developed to be efficient and scalable. The coupling process itself was designed to be operationally simple, compatible with standard solid-phase oligonucleotide synthesis (SPOS) protocols (using common solvents like acetonitrile), and crucially, inexpensive compared to chiral auxiliary approaches requiring complex monomer synthesis for each linkage.

Table 2: Key Performance Metrics of the (-)-psi Reagent Platform

FeaturePerformance/CharacteristicSignificance
Diastereoselectivity>90% de (typically >95% de) per couplingEnables synthesis of stereodefined oligonucleotides
FidelityHigh coupling efficiency (>99% per step achievable)Essential for synthesizing long, pure sequences
CompatibilityCompatible with solid-phase synthesis; Standard phosphoramidite synthesizersUtilizes existing industrial infrastructure
ScopeSuccessful synthesis of ASOs, cyclic dinucleotides (CDNs)Broad applicability to therapeutic modalities
PracticalityOperationally simple; Cost-effective reagentsAmenable to large-scale manufacturing

The power of this collaborative innovation was demonstrated by the robust and stereocontrolled synthesis of diverse, biologically relevant nucleotidic architectures. This included complex antisense oligonucleotides (ASOs), where controlling phosphorothioate stereochemistry is crucial for predictable RNase H recruitment and activity, and cyclic dinucleotides (CDNs), potent immune modulators acting as STING agonists where the phosphorothioate stereochemistry dramatically impacts potency, stability, and cytokine induction profiles [1] [3]. The development of the (-)-psi reagent platform marked a transformative advance, moving chiral phosphorothioate synthesis from a challenging separation problem to a programmable, solution-phase synthetic endeavor.

Properties

Product Name

(-)-psi Reagent

IUPAC Name

(2S,3aS,6R,7aS)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole

Molecular Formula

C16H16F5OPS3

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23-/m1/s1

InChI Key

YPYCUYPOHPPYAS-XYBLESJFSA-N

SMILES

CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C

Canonical SMILES

CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H](C1)O[P@](=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.